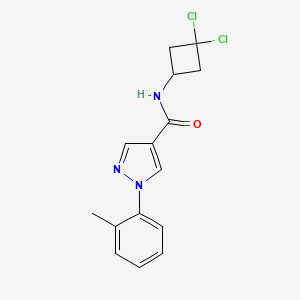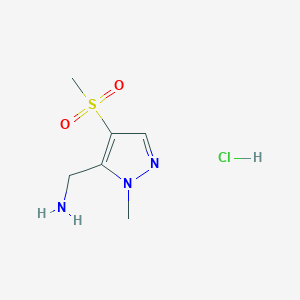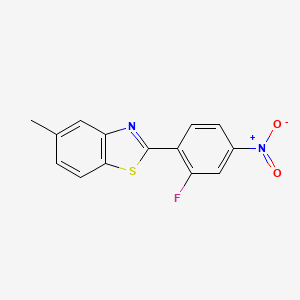
N-(3,3-dichlorocyclobutyl)-1-(2-methylphenyl)pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,3-dichlorocyclobutyl)-1-(2-methylphenyl)pyrazole-4-carboxamide, commonly known as DCPA, is a synthetic herbicide that belongs to the pyrazole family. It is widely used in the agricultural industry to control the growth of weeds in various crops, including soybeans, corn, and cotton. DCPA has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
DCPA acts by inhibiting the biosynthesis of carotenoids, which are essential pigments for the growth and development of weeds. Carotenoids are involved in photosynthesis and protect plants from oxidative stress. DCPA inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. As a result, the weed growth is stunted, and the plant eventually dies.
Biochemical and Physiological Effects
DCPA has been shown to have low toxicity to mammals and other non-target organisms. However, it can cause skin and eye irritation upon contact. DCPA has been shown to be persistent in soil, and its degradation products can accumulate in groundwater. Therefore, the use of DCPA in agriculture requires careful monitoring and management to minimize its environmental impact.
实验室实验的优点和局限性
DCPA is widely used in laboratory experiments to study the impact of herbicides on plant growth and development. Its broad-spectrum weed control efficacy and low toxicity make it an ideal candidate for such studies. However, the persistence of DCPA in soil can affect the experimental outcomes, and its use requires careful consideration of the experimental design and data analysis.
未来方向
The future directions for research on DCPA include developing new synthesis methods that are more efficient and environmentally friendly. In addition, there is a need to study the impact of DCPA on soil microorganisms and its potential to cause environmental pollution. Furthermore, the development of new herbicides with higher efficacy and lower environmental impact is an important area of research in agriculture.
Conclusion
DCPA is a synthetic herbicide that is widely used in agriculture for weed control. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. DCPA has shown to be an effective herbicide with low toxicity to non-target organisms. However, its persistence in soil and potential to cause environmental pollution require careful monitoring and management.
合成方法
DCPA is synthesized through a series of chemical reactions starting from 2,6-dichlorobenzaldehyde and cyclobutanone. The intermediate product, 3,3-dichlorocyclobutanone, is then treated with hydrazine hydrate and 2-methylphenylhydrazine to yield the final product, DCPA. The synthesis of DCPA is a complex process that requires strict adherence to safety protocols and environmental regulations.
科学研究应用
DCPA has been extensively studied for its efficacy in controlling the growth of weeds in various crops. It has been shown to be effective against a broad spectrum of weeds, including annual and perennial grasses and broadleaf weeds. DCPA is also used in combination with other herbicides to enhance its weed control efficacy. In addition, DCPA has been studied for its impact on soil microorganisms and its potential to cause environmental pollution.
属性
IUPAC Name |
N-(3,3-dichlorocyclobutyl)-1-(2-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c1-10-4-2-3-5-13(10)20-9-11(8-18-20)14(21)19-12-6-15(16,17)7-12/h2-5,8-9,12H,6-7H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGHWEXKGOIYGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)C(=O)NC3CC(C3)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dichlorocyclobutyl)-1-(2-methylphenyl)pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(hydroxymethyl)-2-methylpyrazol-3-yl]-2-(2-methylphenyl)propanamide](/img/structure/B7437434.png)
![2-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-(2-hydroxyethyl)quinazolin-4-one](/img/structure/B7437443.png)
![6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-7-fluoro-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7437454.png)

![[1-(6-Aminopyrimidin-4-yl)-5-methylpiperidin-3-yl]methanol](/img/structure/B7437469.png)
![5-[3-(3-Methyldiazirin-3-yl)piperidine-1-carbonyl]-1,2-dihydropyrazol-3-one](/img/structure/B7437476.png)
![1-[4-ethyl-5-[2-[4-[[3-(methoxymethyl)-1,2-oxazol-4-yl]methyl]piperazin-1-yl]-1,3-thiazol-4-yl]-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7437480.png)
![1-amino-N-[(2-chlorophenyl)methyl]-N-(cyclopropylmethyl)-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7437482.png)
![3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(oxepan-4-yl)propanamide](/img/structure/B7437498.png)
![1-(2-hydroxyethyl)-N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7437519.png)
![N-[[(1R,2R)-2-(2,4-dichlorophenyl)cyclopropyl]methyl]-3-hydroxyoxetane-3-carboxamide](/img/structure/B7437524.png)
![methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate](/img/structure/B7437529.png)
![N-(3-amino-2-hydroxypropyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7437538.png)